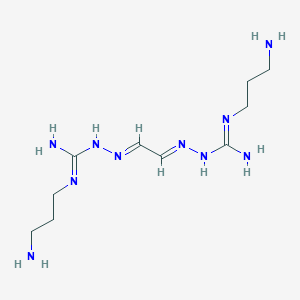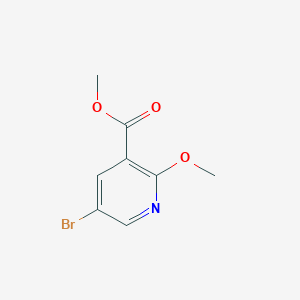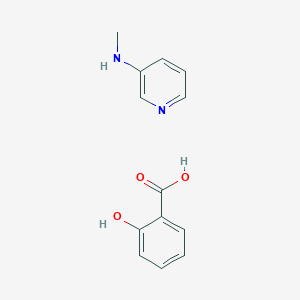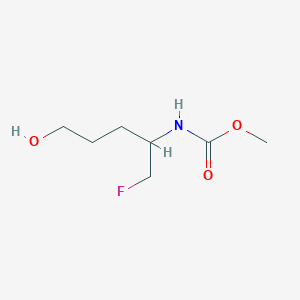![molecular formula C9H16ClN3O4 B055968 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol CAS No. 117907-42-3](/img/structure/B55968.png)
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol, also known as DEPE, is a chemical compound that belongs to the family of alkylated pyridines. DEPE is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol exerts its effects by binding to specific sites on ion channels and transporters, thereby modulating their function. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been shown to selectively block the activity of certain ion channels and transporters, including the Na+/K+ ATPase and the K+ channel. The exact mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is still being studied, but it is believed to involve a combination of electrostatic and hydrophobic interactions.
Biochemical and Physiological Effects:
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can inhibit the activity of the Na+/K+ ATPase, which is responsible for maintaining the electrochemical gradient across cell membranes. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has also been shown to inhibit the activity of the K+ channel, which is involved in regulating the resting membrane potential of cells. In vivo studies have demonstrated that 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can modulate the activity of ion channels and transporters in various tissues, including the heart, brain, and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is also highly specific in its effects, allowing researchers to selectively modulate the activity of ion channels and transporters. However, 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol. One area of interest is the development of more selective and potent analogs of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol that can be used to study the function of specific ion channels and transporters. Another area of interest is the use of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol in the development of new drugs for the treatment of various diseases, including hypertension and heart failure. Finally, further studies are needed to better understand the mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol and its effects on ion channels and transporters in different tissues and under different experimental conditions.
Conclusion:
In conclusion, 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol is a synthetic compound that has been extensively studied for its potential use in scientific research. Its ability to selectively modulate the activity of ion channels and transporters has made it a valuable tool for studying their function. While 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has some limitations, its advantages make it a useful compound for a wide range of research applications. Further studies are needed to fully understand the mechanism of action of 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol and its potential for use in the development of new drugs.
Métodos De Síntesis
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can be synthesized by reacting 2,6-diaminopyridine with 2-chloroethanol in the presence of potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol in high purity. The synthesis method is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has been widely used in scientific research as a tool for studying the function of ion channels and transporters. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol can be used to selectively block certain ion channels and transporters, thereby allowing researchers to study their function in greater detail. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol has also been used as a substrate for the measurement of transport activity in cells and tissues.
Propiedades
Número CAS |
117907-42-3 |
|---|---|
Nombre del producto |
2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol |
Fórmula molecular |
C9H16ClN3O4 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol |
InChI |
InChI=1S/C9H15N3O4/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13/h5,13-14H,1-4,10-11H2 |
Clave InChI |
FJLWSRYKQCJGGK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1N)OCCO)OCCO)N |
SMILES canónico |
C1=C(C(=NC(=C1N)OCCO)OCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



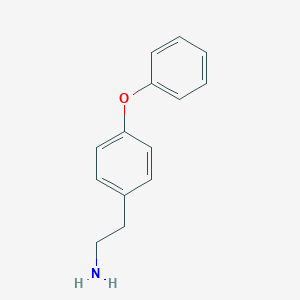
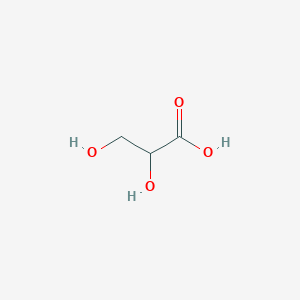
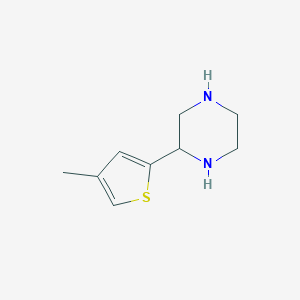
![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
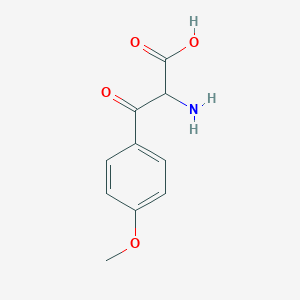
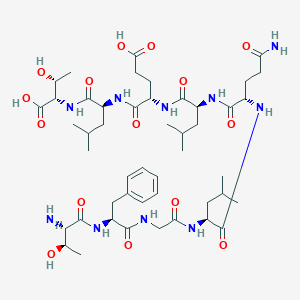
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
